3-Bromo-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile
Overview
Description
3-Bromo-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile is a heterocyclic compound that features a bromine atom at the third position, a pyrrolo[3,2-c]pyridine core, and a carbonitrile group at the fourth position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Mechanism of Action
Target of Action
The primary target of 3-Bromo-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . This compound inhibits this process, thereby preventing the abnormal activation of the FGFR signaling pathway .
Biochemical Pathways
The compound affects the FGF–FGFR axis, which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . By inhibiting the FGFR, the compound disrupts these pathways, potentially halting the progression and development of several cancers .
Result of Action
In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Biochemical Analysis
Biochemical Properties
It is known that pyrrolopyridine derivatives have shown inhibitory effects against fibroblast growth factor receptors (FGFRs), which play an essential role in various types of tumors . Therefore, it is possible that 3-Bromo-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile may interact with these receptors and other related biomolecules.
Cellular Effects
Related compounds have been shown to inhibit cell proliferation and induce apoptosis in breast cancer cells . It is possible that this compound may have similar effects on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Related compounds have been shown to inhibit FGFRs, which could result in the disruption of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . This could potentially lead to changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
It is known that the compound should be stored in a dry, dark place at room temperature for optimal stability .
Metabolic Pathways
Given its potential interaction with FGFRs, it may be involved in pathways related to cell proliferation and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile typically involves the bromination of 1H-pyrrolo[3,2-c]pyridine-4-carbonitrile. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to high-purity products suitable for pharmaceutical applications.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or reduction reactions to modify the existing ones.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl or other complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of kinase inhibitors, which are potential therapeutic agents for cancer treatment.
Biological Studies: The compound is used in the development of probes for studying protein-ligand interactions and cellular signaling pathways.
Material Science: It is employed in the synthesis of organic semiconductors and other materials with electronic properties.
Chemical Biology: The compound is utilized in the design of bioactive molecules for investigating biological processes and disease mechanisms.
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds share a similar core structure but differ in the position of the nitrogen atom and substituents.
1H-Pyrazolo[3,4-b]pyridine Derivatives: These compounds have a pyrazole ring fused to a pyridine ring, offering different biological activities and synthetic applications.
Uniqueness: 3-Bromo-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties. Its bromine atom allows for versatile functionalization, making it a valuable intermediate in the synthesis of diverse bioactive molecules.
Properties
IUPAC Name |
3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-5-4-12-6-1-2-11-7(3-10)8(5)6/h1-2,4,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNCCIDMDSHYSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1NC=C2Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646773 | |
Record name | 3-Bromo-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000341-71-8 | |
Record name | 3-Bromo-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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